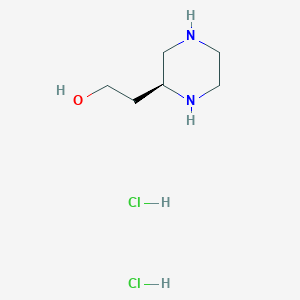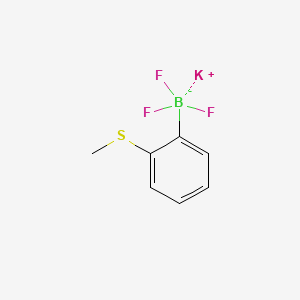
Carbobenzyloxy-L-leucyl-L-serinamide
Overview
Description
Carbobenzyloxy-L-leucyl-L-serinamide: is a synthetic peptide derivative known for its applications in various scientific fields. It is characterized by the presence of a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbobenzyloxy-L-leucyl-L-serinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-serine are protected using the carbobenzyloxy (Cbz) group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions: Carbobenzyloxy-L-leucyl-L-serinamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents used.
Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include the deprotected amino acids, oxidized or reduced derivatives, and substituted compounds .
Scientific Research Applications
Carbobenzyloxy-L-leucyl-L-serinamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of carbobenzyloxy-L-leucyl-L-serinamide involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Enzymes: It can act as a substrate or inhibitor for various enzymes, affecting their activity.
Modulating Pathways: It influences biochemical pathways by interacting with key proteins and enzymes involved in these pathways.
Comparison with Similar Compounds
- Carbobenzyloxy-L-leucyl-L-leucine benzyl ester
- Carbobenzyloxy-L-leucyl-L-serine methyl ester
- Carbobenzyloxy-L-leucyl-L-leucyl-L-leucinal (MG132)
Comparison:
- Carbobenzyloxy-L-leucyl-L-serinamide is unique due to its specific amino acid sequence and the presence of the serinamide group.
- Carbobenzyloxy-L-leucyl-L-leucine benzyl ester and Carbobenzyloxy-L-leucyl-L-serine methyl ester differ in their ester groups, which affect their reactivity and applications.
- Carbobenzyloxy-L-leucyl-L-leucyl-L-leucinal (MG132) is a proteasome inhibitor, highlighting its distinct mechanism of action compared to this compound .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-11(2)8-13(16(23)19-14(9-21)15(18)22)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVTJPKTFMBSG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-PENTYL-2-((1E,3E)-5-[3-PENTYL-1,3-BENZOXAZOL-2(3H)-YLIDENE]-1,3-PENTADIENYL)-1,3-BENZOXAZOL-3-IUM IODIDE](/img/structure/B1387891.png)
![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)



![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)







